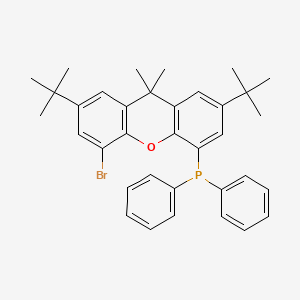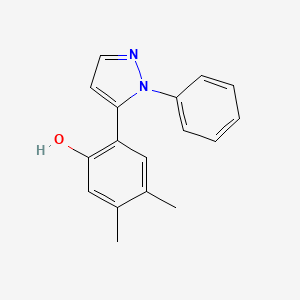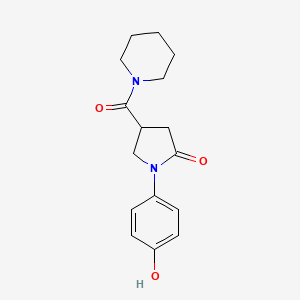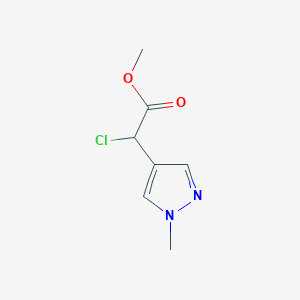
Methyl 2-chloro-2-(1-methyl-1H-pyrazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-2-(1-methyl-1H-pyrazol-4-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a chloro group and a methyl ester group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-2-(1-methyl-1H-pyrazol-4-yl)acetate typically involves the reaction of 1-methyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the chloroacetyl chloride. The resulting intermediate is then treated with methanol to form the methyl ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems for the addition of reagents and temperature control can further enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-2-(1-methyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous media.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazole derivatives.
Hydrolysis: Formation of 2-chloro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
Oxidation and Reduction: Various oxidized or reduced pyrazole derivatives.
Applications De Recherche Scientifique
Methyl 2-chloro-2-(1-methyl-1H-pyrazol-4-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer properties.
Agrochemicals: It serves as an intermediate in the synthesis of herbicides, fungicides, and insecticides.
Materials Science: The compound is used in the development of advanced materials such as polymers and coatings with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-2-(1-methyl-1H-pyrazol-4-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The chloro and ester groups can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-chloro-2-(1H-pyrazol-4-yl)acetate: Lacks the methyl group on the pyrazole ring.
Ethyl 2-chloro-2-(1-methyl-1H-pyrazol-4-yl)acetate: Has an ethyl ester group instead of a methyl ester.
2-Chloro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid: The ester group is replaced by a carboxylic acid.
Uniqueness
Methyl 2-chloro-2-(1-methyl-1H-pyrazol-4-yl)acetate is unique due to the presence of both a chloro group and a methyl ester group, which can influence its reactivity and biological activity. The methyl group on the pyrazole ring can also affect the compound’s electronic properties and interactions with biological targets.
Propriétés
Formule moléculaire |
C7H9ClN2O2 |
|---|---|
Poids moléculaire |
188.61 g/mol |
Nom IUPAC |
methyl 2-chloro-2-(1-methylpyrazol-4-yl)acetate |
InChI |
InChI=1S/C7H9ClN2O2/c1-10-4-5(3-9-10)6(8)7(11)12-2/h3-4,6H,1-2H3 |
Clé InChI |
GWAMSAVQYYPRSC-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C(C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Isopropylbenzo[d]oxazole](/img/structure/B12881142.png)
![5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12881155.png)
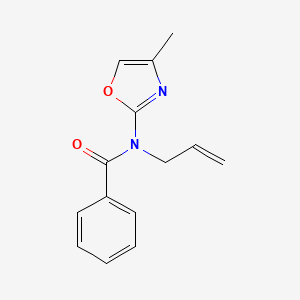
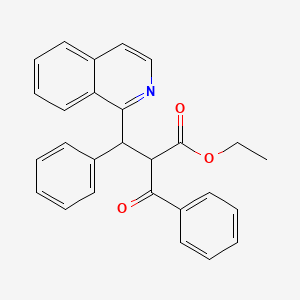
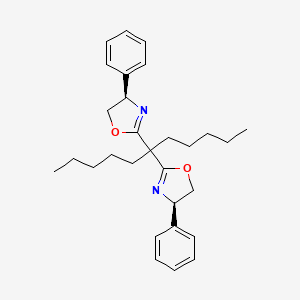

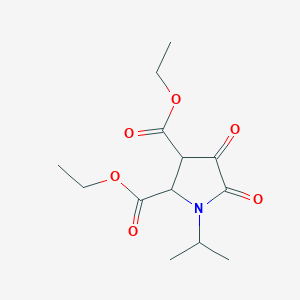
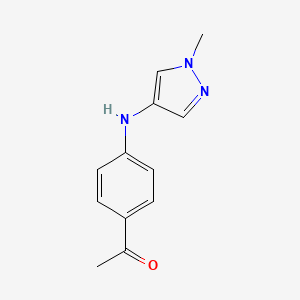
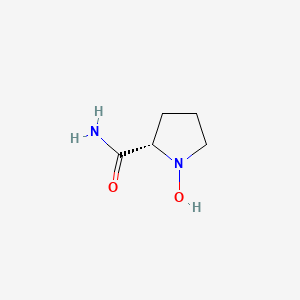
![3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12881204.png)
